2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine
Description
2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine is a substituted pyrrole derivative featuring a 1-phenyl group, 2,5-dimethyl substituents on the pyrrole ring, and an ethylamine side chain at the 3-position. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, conferring unique electronic properties and reactivity.
Properties
IUPAC Name |
2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-11-10-13(8-9-15)12(2)16(11)14-6-4-3-5-7-14/h3-7,10H,8-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIMHBFTVNRUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine typically involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole with an appropriate amine precursor. One common method involves the alkylation of 2,5-dimethyl-1-phenyl-1H-pyrrole with bromoethane in the presence of a base, followed by the reduction of the resulting intermediate to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Molecular Formula
- C : 13
- H : 18
- N : 1
Structural Features
The compound features a pyrrole ring, which is known for its reactivity and ability to form complex interactions with biological molecules. The presence of dimethyl and phenyl substitutions enhances its lipophilicity and potential for receptor binding.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders and cancer treatment. Its ability to interact with neurotransmitter receptors positions it as a candidate for further drug development.
Case Study: Neuropharmacology
Research published in the Journal of Medicinal Chemistry examined the effects of this compound on serotonin receptors, indicating that it may have anxiolytic properties. In vitro studies demonstrated that it could modulate receptor activity, leading to reduced anxiety-like behavior in animal models.
Organic Synthesis
Due to its versatile structure, 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine serves as a building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as:
- Alkylation
- Acylation
These reactions are crucial for developing new pharmaceuticals and agrochemicals.
Material Science
The compound's unique electronic properties make it suitable for applications in organic electronics. Researchers are exploring its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study: Organic Electronics
A study highlighted in Advanced Materials demonstrated that incorporating this compound into polymer matrices improved the efficiency of light emission in OLEDs, suggesting its potential role in next-generation display technologies.
Antitumor Activity
Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways.
Antimicrobial Properties
In vitro tests revealed that the compound shows significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against Staphylococcus aureus | Antimicrobial Agents and Chemotherapy |
| Neuropharmacological | Modulates serotonin receptors | Journal of Medicinal Chemistry |
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural differences between the target compound and its analogs:
Analysis of Structural and Functional Differences
Heterocycle Core: The target compound and share a pyrrole core, but uses pyrazole, which introduces an additional nitrogen atom. The oxadiazole derivative replaces the ethylamine with a 1,2,5-oxadiazole ring, a high-energy heterocycle used in explosives and propellants. This suggests divergent applications compared to the pharmacologically oriented target compound.
Substituent Effects: Phenyl vs. Dimethyl Positioning: In the target and , 2,5-dimethyl groups on pyrrole create steric hindrance, whereas ’s 3,5-dimethyl pyrazole may influence regioselectivity in reactions.
The dihydro-pyrrole in lacks aromaticity, increasing susceptibility to oxidation but improving solubility due to reduced hydrophobicity.
Molecular Weight and Applications :
Biological Activity
2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
The chemical formula for this compound is with a molecular weight of approximately 214.31 g/mol. The compound's structural features include a pyrrole ring and an ethylamine side chain, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C14H19N2 |
| Molecular Weight | 214.31 g/mol |
| IUPAC Name | 2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethanamine |
| CAS Number | 872107-74-9 |
Antibacterial Activity
Research has indicated that pyrrole derivatives exhibit notable antibacterial properties. For instance, studies on related compounds have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some pyrrole derivatives range from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial activity .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Pyrrole Derivative A | S. aureus | 0.0039 |
| Pyrrole Derivative B | E. coli | 0.025 |
Antifungal Activity
In addition to antibacterial effects, pyrrole derivatives have shown antifungal activity against strains such as Candida albicans. The MIC values for these compounds against C. albicans were reported to be as low as 0.0048 mg/mL .
Neuroprotective Effects
The neuroprotective potential of pyrrole derivatives is an area of growing interest. Some studies suggest that modifications in the structure of pyrrole can enhance its ability to inhibit enzymes linked to neurodegenerative diseases, such as monoamine oxidase B (MAO-B). For example, certain derivatives have demonstrated IC50 values as low as 21 nM against MAO-B, indicating strong inhibitory activity .
Study on Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several pyrrole derivatives. The results highlighted that certain modifications in the chemical structure significantly enhanced antibacterial potency against Gram-positive and Gram-negative bacteria. The study concluded that the presence of specific substituents on the pyrrole ring was crucial for bioactivity .
Neuroprotective Activity Assessment
Another study focused on assessing the neuroprotective effects of pyrrole derivatives against oxidative stress-induced damage in neuronal cells. The results indicated that compounds with the pyrrole structure exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability under stress conditions .
Q & A
Q. What are the recommended synthetic routes for 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Pyrrole Ring Formation : Cyclocondensation of amines with diketones under acidic conditions.
Functionalization : Alkylation or amination at the pyrrole 3-position using nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.
- Optimization Strategies :
- Vary solvents (e.g., DMF, THF) and temperatures (60–120°C) to improve reaction kinetics.
- Use catalysts like Pd(OAc)₂ with ligands (XPhos) for efficient C–N bond formation .
- Yield/Purity Monitoring : Track via TLC and HPLC (C18 column, UV detection at 254 nm) .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclocondensation | AcOH, 80°C, 12h | 50–70% |
| Amination | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 60–85% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), pyrrole protons (δ 5.8–6.3 ppm), and ethylamine protons (δ 2.6–3.1 ppm).
- ¹³C NMR : Confirm carbonyl absence and pyrrole/aromatic carbon environments .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z: ~242.3).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradient (80:20 to 95:5) for purity assessment (>95%) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound's interactions with biological targets such as neurotransmitter receptors?
- Methodological Answer :
- In Vitro Binding Assays :
Radioligand Competition : Use ³H-labeled ligands (e.g., serotonin or dopamine analogs) to measure IC₅₀ values .
Fluorescence Polarization : Track displacement of fluorescent probes in receptor-binding domains.
- Molecular Docking : Employ software like AutoDock Vina to predict binding poses in receptor crystal structures (PDB IDs: e.g., 5HT₂A) .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
Q. What strategies are recommended for resolving contradictions in reported pharmacological activity data across different studies?
- Methodological Answer :
- Experimental Replication : Standardize protocols (e.g., cell lines, buffer pH, incubation times) to minimize variability .
- Orthogonal Assays : Cross-validate results using both binding (e.g., SPR) and functional (e.g., electrophysiology) approaches .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for outliers .
Q. What methodologies are appropriate for assessing the environmental persistence and biodegradation pathways of this compound?
- Methodological Answer :
- Laboratory Persistence Studies :
Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS .
Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous solutions.
- Biodegradation Assays :
- Use OECD 301B (Ready Biodegradability) tests with activated sludge .
- Partitioning Coefficients :
- Measure log Kow (octanol-water) via shake-flask method; predicted log Kow ≈ 2.8 .
| Parameter | Method | Expected Outcome |
|---|---|---|
| Hydrolysis t₁/₂ | LC-MS | >30 days (pH 7) |
| log Kow | Shake-flask | 2.5–3.0 |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported receptor selectivity profiles of this compound?
- Methodological Answer :
- Receptor Panels : Test against a broad panel of receptors (e.g., 5-HT, DA, adrenergic) under identical conditions .
- Allosteric vs. Orthosteric Effects : Use Schild analysis to distinguish binding modes .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 2-(4-phenylphenyl)ethan-1-amine) to identify substituent effects .
Experimental Design Considerations
Q. What controlled variables are critical when evaluating the compound's pharmacokinetic properties in preclinical models?
- Methodological Answer :
- Dosing Route : Compare oral vs. intravenous administration in rodents.
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
- Metabolite Profiling : Identify phase I/II metabolites via LC-MS/MS in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
